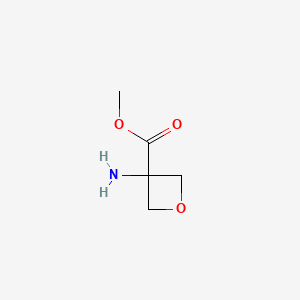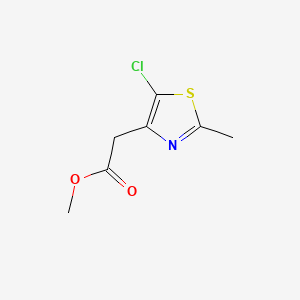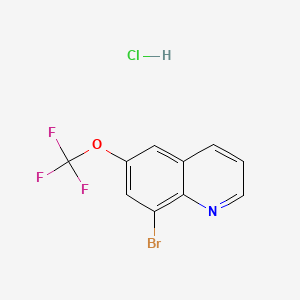
8-Bromo-6-trifluoromethoxyquinoline, HCl
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-Bromo-6-trifluoromethoxyquinoline hydrochloride is a chemical compound with the molecular formula C10H6BrClF3NO and a molecular weight of 328.52 g/mol . This compound is known for its unique structure, which includes a bromine atom, a trifluoromethoxy group, and a quinoline core. It is commonly used in various scientific research applications due to its distinctive chemical properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 8-Bromo-6-trifluoromethoxyquinoline hydrochloride typically involves the bromination of 6-trifluoromethoxyquinoline. The reaction is carried out under controlled conditions to ensure the selective bromination at the 8-position of the quinoline ring . The reaction conditions often include the use of bromine or a bromine source in the presence of a suitable solvent and catalyst .
Industrial Production Methods
Industrial production of 8-Bromo-6-trifluoromethoxyquinoline hydrochloride follows similar synthetic routes but on a larger scale. The process involves the optimization of reaction conditions to maximize yield and purity. The compound is then purified through crystallization or other suitable purification techniques .
Análisis De Reacciones Químicas
Types of Reactions
8-Bromo-6-trifluoromethoxyquinoline hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation or reduction, leading to the formation of different derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are employed under anhydrous conditions.
Major Products Formed
The major products formed from these reactions include various substituted quinoline derivatives, which can have different functional groups replacing the bromine atom or modifications to the trifluoromethoxy group .
Aplicaciones Científicas De Investigación
8-Bromo-6-trifluoromethoxyquinoline hydrochloride is widely used in scientific research due to its versatile chemical properties. Some of its applications include:
Mecanismo De Acción
The mechanism of action of 8-Bromo-6-trifluoromethoxyquinoline hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways . The exact molecular targets and pathways depend on the specific application and the biological system being studied .
Comparación Con Compuestos Similares
Similar Compounds
6-Trifluoromethoxyquinoline: Lacks the bromine atom, resulting in different reactivity and applications.
8-Bromoquinoline: Does not have the trifluoromethoxy group, leading to variations in chemical properties and uses.
6-Bromo-8-trifluoromethoxyquinoline: A positional isomer with different substitution patterns, affecting its reactivity and applications.
Uniqueness
8-Bromo-6-trifluoromethoxyquinoline hydrochloride is unique due to the presence of both the bromine atom and the trifluoromethoxy group on the quinoline core. This combination imparts distinctive chemical properties, making it valuable in various research and industrial applications .
Propiedades
IUPAC Name |
8-bromo-6-(trifluoromethoxy)quinoline;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5BrF3NO.ClH/c11-8-5-7(16-10(12,13)14)4-6-2-1-3-15-9(6)8;/h1-5H;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGOUYJAQPGUZED-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=CC(=CC(=C2N=C1)Br)OC(F)(F)F.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6BrClF3NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20682468 |
Source


|
| Record name | 8-Bromo-6-(trifluoromethoxy)quinoline--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20682468 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
328.51 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261956-53-9 |
Source


|
| Record name | 8-Bromo-6-(trifluoromethoxy)quinoline--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20682468 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
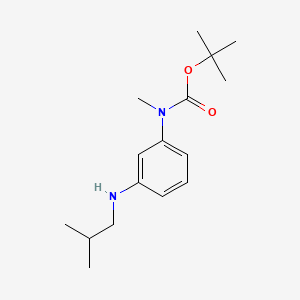
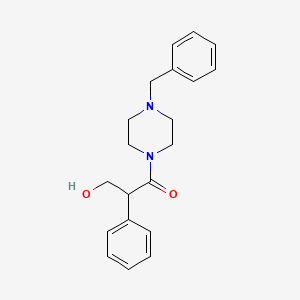
![Benzyl 6,7-dihydro-2H-pyrazolo[4,3-c]pyridine-5(4H)-carboxylate](/img/structure/B572170.png)
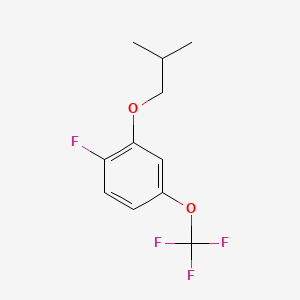
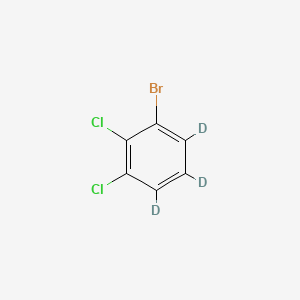
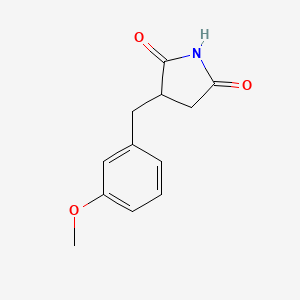
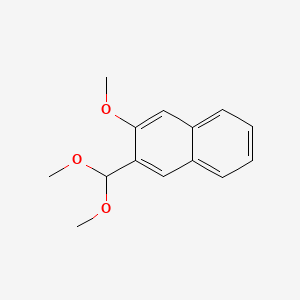
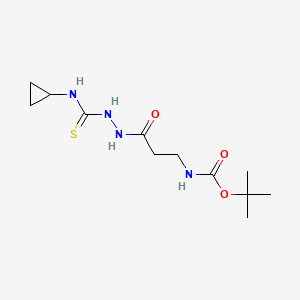
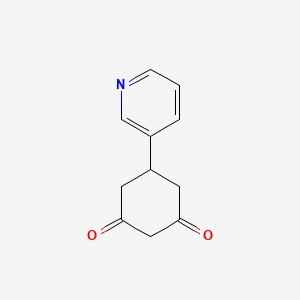

![6'-Chloro-[3,3'-bipyridin]-4-amine](/img/structure/B572183.png)

